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Compound of Interest

Compound Name: 2-Chlorobenzo[d]thiazol-6-ol

Cat. No.: B1356116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the core physicochemical and biological

properties of 2-Chlorobenzo[d]thiazol-6-ol (CAS No. 2591-16-4). While experimental data for

this specific molecule is limited in public literature, this document compiles available information

and presents reasoned predictions based on the well-established chemistry of the

benzothiazole scaffold. The guide covers fundamental properties, proposed synthetic

pathways, analytical methodologies, and potential biological significance, serving as a

foundational resource for researchers in medicinal chemistry and drug development.

Core Properties
2-Chlorobenzo[d]thiazol-6-ol belongs to the benzothiazole class of heterocyclic compounds,

which are recognized for their diverse pharmacological activities. The presence of a chlorine

atom at the 2-position and a hydroxyl group at the 6-position is anticipated to significantly

influence its chemical reactivity and biological profile.

Physicochemical Properties
Quantitative data for 2-Chlorobenzo[d]thiazol-6-ol is summarized below. It is important to

note that while some basic identifiers are established, many physical properties are predicted

based on computational models due to a lack of published experimental values.
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Property Value Source

CAS Number 2591-16-4 LookChem[1]

Molecular Formula C₇H₄ClNOS LookChem[1]

Molecular Weight 185.63 g/mol LookChem[1]

Predicted LogP 2.65530 LookChem[1]

Predicted XLogP3 3.2 LookChem[1]

Predicted pKa (Phenolic OH) ~8-9 Inferred

Predicted Melting Point Not available -

Predicted Boiling Point Not available -

Predicted Solubility

Sparingly soluble in water;

soluble in organic solvents like

DMSO, DMF, and alcohols.

Inferred

Spectral Data
Specific spectral data for 2-Chlorobenzo[d]thiazol-6-ol is not readily available. However,

based on its structure, the following characteristic spectral features can be predicted:
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Technique Predicted Spectral Features

¹H NMR

Aromatic protons on the benzene ring would

appear as a set of doublets and a doublet of

doublets. The phenolic proton would likely be a

broad singlet, exchangeable with D₂O.

¹³C NMR

Signals for seven distinct carbon atoms are

expected. The carbon bearing the chlorine (C2)

would be significantly downfield. Aromatic

carbons would appear in the typical range, with

the carbon attached to the hydroxyl group

showing a characteristic shift.

IR Spectroscopy

Characteristic peaks would include a broad O-H

stretch for the hydroxyl group (~3200-3600

cm⁻¹), C=N stretching of the thiazole ring

(~1600-1650 cm⁻¹), and C-Cl stretching (~600-

800 cm⁻¹). Aromatic C-H and C=C stretching

vibrations would also be present.

Mass Spectrometry

The molecular ion peak (M⁺) would be observed

at m/z 185, with a characteristic M+2 isotope

peak at m/z 187 in an approximate 3:1 ratio,

confirming the presence of a single chlorine

atom. Fragmentation patterns would likely

involve the loss of CO, HCl, and cleavage of the

thiazole ring.

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-Chlorobenzo[d]thiazol-
6-ol is not published, a plausible synthetic route can be proposed based on established

benzothiazole chemistry. The most likely pathway involves the conversion of a 2-amino or 2-

mercapto precursor.

Proposed Synthetic Pathway from 2-Amino-6-
hydroxybenzothiazole
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A common method for introducing a chlorine atom at the 2-position of a benzothiazole ring is

through a Sandmeyer-type reaction on the corresponding 2-amino derivative.

Step 1: Diazotization Step 2: Sandmeyer Reaction

2-Amino-6-hydroxybenzothiazole Diazonium Salt Intermediate

NaNO₂, HCl
0-5 °C 2-Chlorobenzo[d]thiazol-6-olCuCl, HCl

2-Mercaptobenzo[d]thiazol-6-ol 2-Chlorobenzo[d]thiazol-6-ol

SO₂Cl₂
Inert Solvent
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Purification & Purity

Structural Elucidation

Thin Layer Chromatography (TLC)
(Reaction Monitoring)

Column Chromatography (CC)
(Purification)

High-Performance Liquid
Chromatography (HPLC)

(Purity Assessment)

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry (MS)

IR Spectroscopy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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